molecular formula C13H13NO2 B164753 DL-3-Amino-3-(2-naphthyl)propionic acid CAS No. 129042-57-5

DL-3-Amino-3-(2-naphthyl)propionic acid

Cat. No.: B164753
CAS No.: 129042-57-5
M. Wt: 215.25 g/mol
InChI Key: JASNXOXPNZWQRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

DL-3-Amino-3-(2-naphthyl)propionic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in fluorescence studies.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of organic dyes and fluorescent compounds.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DL-3-Amino-3-(2-naphthyl)propionic acid typically involves the reaction of 2-naphthylacetonitrile with ethyl chloroacetate in the presence of a base, followed by hydrolysis and decarboxylation. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: 2-naphthylacetonitrile and ethyl chloroacetate

    Catalysts: Strong bases like sodium ethoxide

    Purification: Recrystallization from suitable solvents such as ethanol or methanol

Chemical Reactions Analysis

Types of Reactions: DL-3-Amino-3-(2-naphthyl)propionic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Nitro or nitroso derivatives of this compound.

    Reduction: 3-Amino-3-(2-naphthyl)propanol.

    Substitution: Halogenated derivatives of this compound.

Comparison with Similar Compounds

DL-3-Amino-3-(2-naphthyl)propionic acid can be compared with other similar compounds such as:

  • 3-Amino-3-(2-nitrophenyl)propionic acid
  • 3-Amino-3-(4-nitrophenyl)propionic acid
  • 3-(1-Naphthyl)propionic acid

Uniqueness:

Properties

IUPAC Name

3-amino-3-naphthalen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c14-12(8-13(15)16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASNXOXPNZWQRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441748
Record name 3-Amino-3-(naphthalen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129042-57-5
Record name 3-Amino-3-(naphthalen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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